molecular formula C15H20N4O2 B5031271 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

カタログ番号 B5031271
分子量: 288.34 g/mol
InChIキー: VYEMOBXDLBFJLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as PNU-120596, is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system, and plays an important role in cognitive function, learning, and memory. PNU-120596 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.

作用機序

6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a potent and selective antagonist of the α7nAChR. The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system, and plays an important role in cognitive function, learning, and memory. By blocking the activity of the α7nAChR, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can modulate neurotransmitter release, and improve cognitive function.
Biochemical and physiological effects:
6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to modulate neurotransmitter release in the brain, including acetylcholine, glutamate, and dopamine. It has also been shown to improve synaptic plasticity, which is important for learning and memory. In addition, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of several neurological and psychiatric disorders.

実験室実験の利点と制限

One of the main advantages of 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its potency and selectivity for the α7nAChR, which allows for precise modulation of neurotransmitter release. However, one of the limitations of 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has a relatively short half-life, which may limit its efficacy in long-term studies.

将来の方向性

There are several future directions for research on 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective α7nAChR antagonists, which may have improved efficacy and fewer side effects. Another area of interest is the development of more effective delivery methods for 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, such as nanoparticles or liposomes, which may improve its solubility and bioavailability. Finally, further studies are needed to explore the potential therapeutic applications of 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide in a variety of neurological and psychiatric disorders, and to elucidate its mechanism of action at the molecular level.

合成法

6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-propyl-5-isoxazole carboxylic acid with 2-chloro-6-(dimethylamino)nicotinonitrile to give the corresponding amide intermediate, which is then reduced to 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide using a palladium catalyst.

科学的研究の応用

6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve cognitive function and reduce amyloid beta-induced neurotoxicity in animal models. In schizophrenia, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve cognitive deficits and reduce positive and negative symptoms in animal models. In depression, 6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to enhance the efficacy of antidepressant drugs in animal models.

特性

IUPAC Name

6-(dimethylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-4-5-12-8-13(21-18-12)10-17-15(20)11-6-7-14(16-9-11)19(2)3/h6-9H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEMOBXDLBFJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。